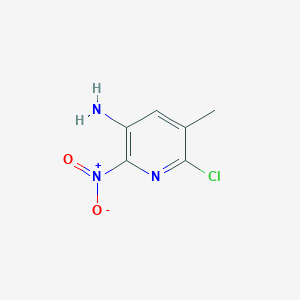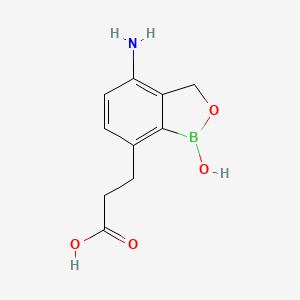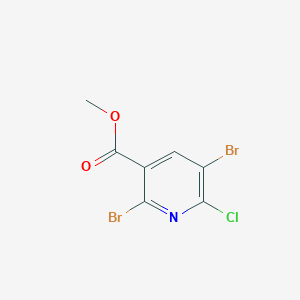
Methyl 2,5-dibromo-6-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dibromo-6-chloronicotinate is a heterocyclic organic compound with the molecular formula C7H4Br2ClNO2. It is a derivative of nicotinic acid, featuring bromine and chlorine substituents on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dibromo-6-chloronicotinate typically involves the bromination and chlorination of nicotinic acid derivatives. One common method includes the bromination of 2,6-dichloronicotinic acid followed by esterification with methanol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2,5-dibromo-6-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce partially or fully reduced derivatives .
科学的研究の応用
Methyl 2,5-dibromo-6-chloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2,5-dibromo-6-chloronicotinate involves its interaction with specific molecular targets. The bromine and chlorine substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl 2,5-dibromo-6-fluoronicotinate
- Methyl 2,5-dibromo-6-iodonicotinate
- Methyl 2,5-dichloro-6-bromonicotinate
Uniqueness
Methyl 2,5-dibromo-6-chloronicotinate is unique due to the specific combination of bromine and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C7H4Br2ClNO2 |
|---|---|
分子量 |
329.37 g/mol |
IUPAC名 |
methyl 2,5-dibromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H4Br2ClNO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3 |
InChIキー |
NKHCGQJBSYBFCA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


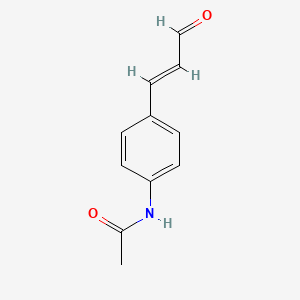
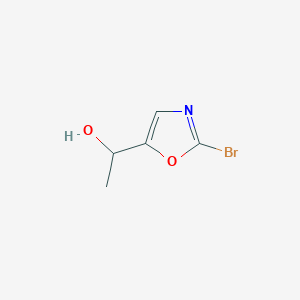
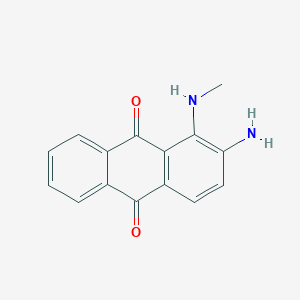
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)

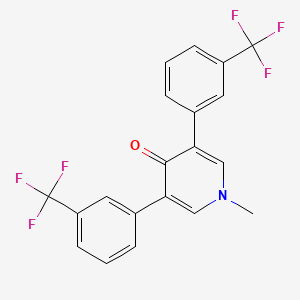
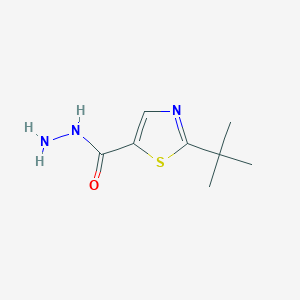
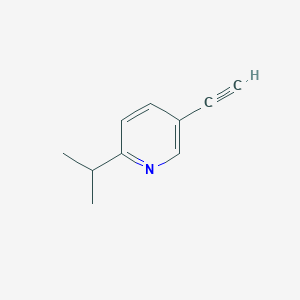
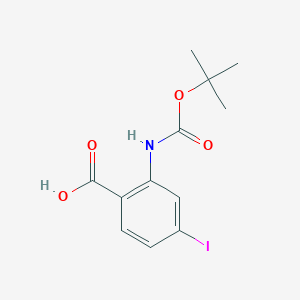
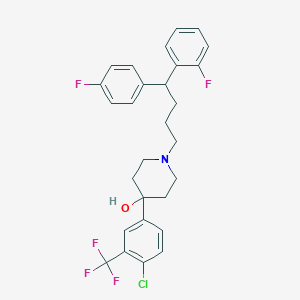
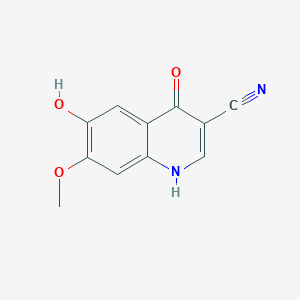
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
